

An In-depth Technical Guide to trans-Hydroxy Glimepiride-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-Hydroxy Glimepiride-d4*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **trans-Hydroxy Glimepiride-d4**, a key analytical tool in the study of Glimepiride, a widely used second-generation sulfonylurea for the management of type 2 diabetes mellitus.^[1] This document details its chemical properties, metabolic context, and application in bioanalysis, offering structured data, experimental protocols, and process visualizations to support advanced research.

Introduction

Glimepiride functions by stimulating insulin release from pancreatic β -cells and is known to have several extrapancreatic mechanisms of action.^{[1][2]} Its clinical efficacy and safety are well-documented, making it a cost-effective treatment option.^[1] The metabolic fate of Glimepiride in the body is a critical aspect of its pharmacology. The parent drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into an active hydroxyl metabolite (M1), which is trans-hydroxy Glimepiride.^{[1][2][3]} This active metabolite is subsequently converted to an inactive carboxy metabolite (M2).^{[1][2]}

To accurately quantify Glimepiride and its metabolites in biological samples—a crucial step in pharmacokinetic and therapeutic drug monitoring studies—a stable, reliable internal standard is required. **trans-Hydroxy Glimepiride-d4** is the deuterium-labeled analog of the primary active metabolite of Glimepiride.^[4] Its use as an internal standard in mass spectrometry-based assays significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.^[4]

Chemical and Physical Properties

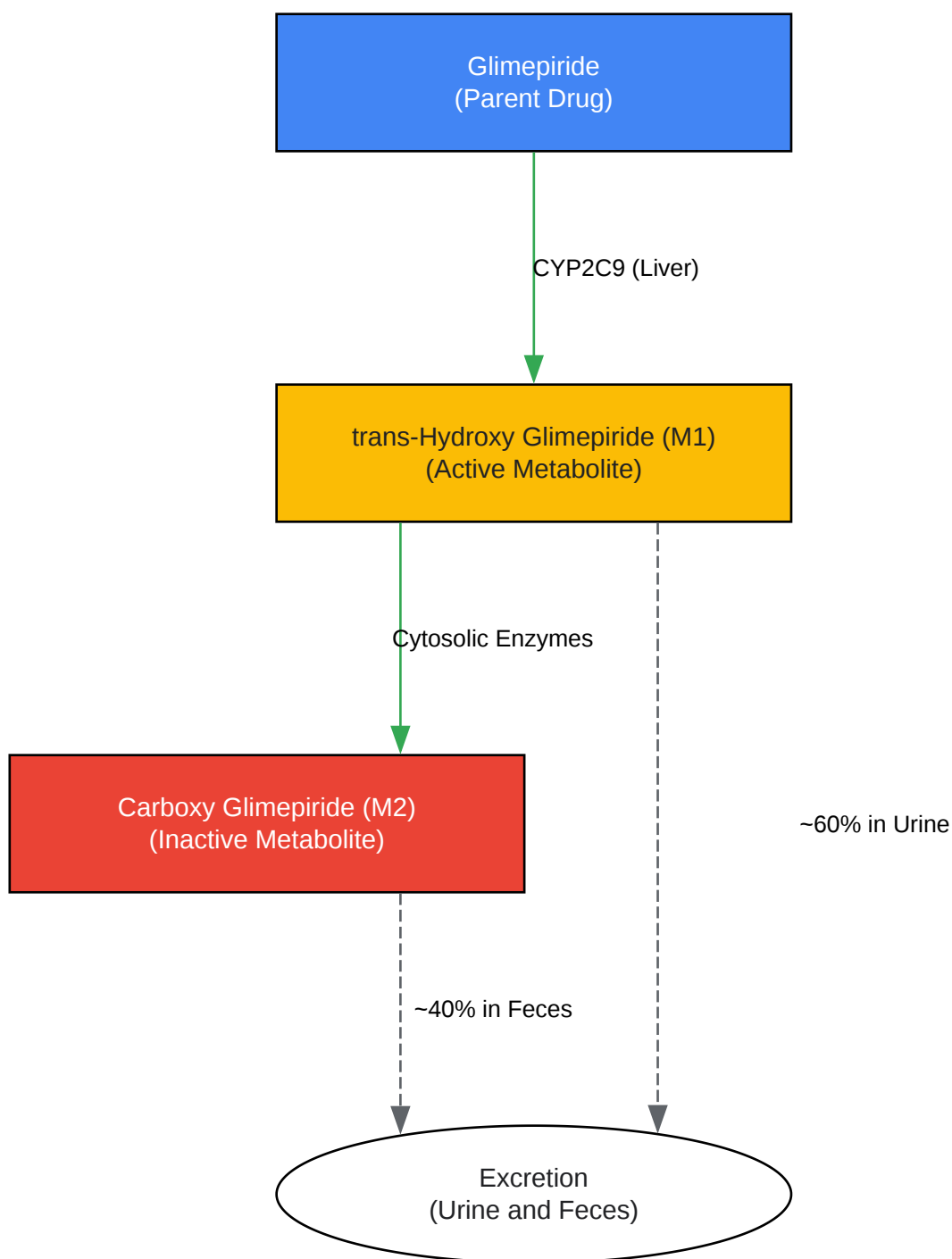
The fundamental properties of **trans-Hydroxy Glimepiride-d4** and its parent non-labeled metabolite are summarized below. Deuterium labeling minimally alters the chemical behavior of the molecule while providing a distinct mass difference for mass spectrometric detection.[\[5\]](#)

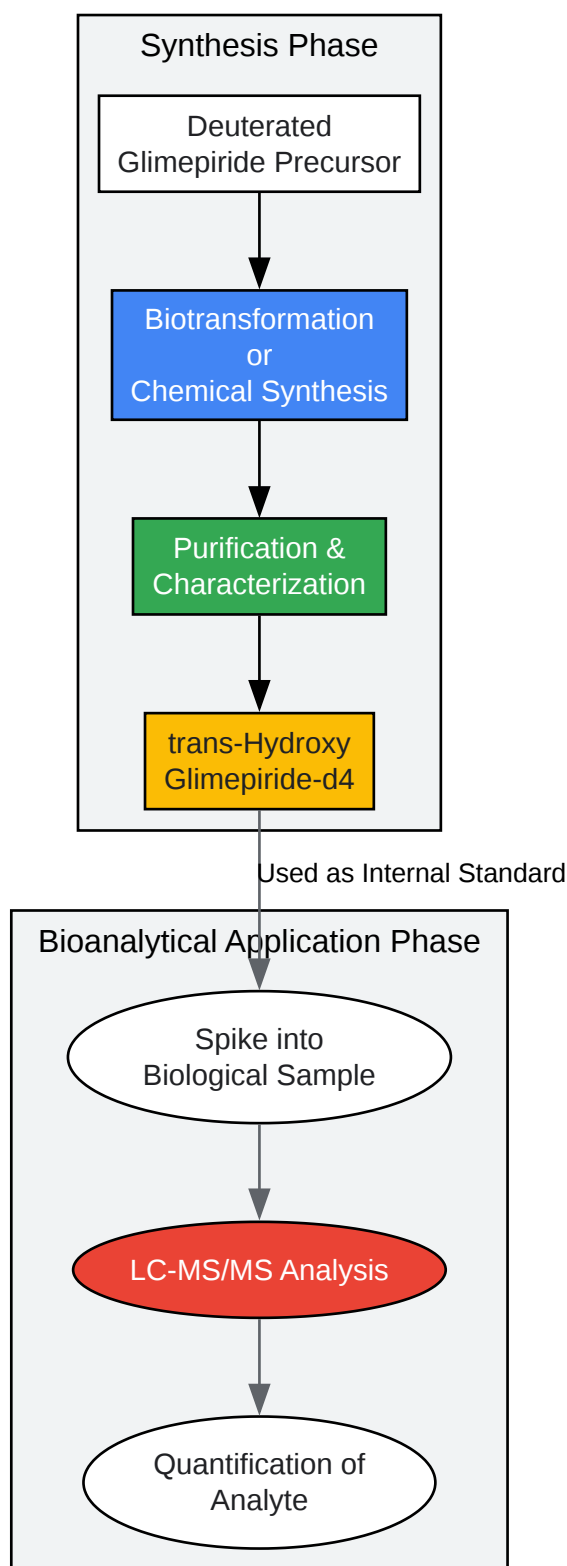
Property	trans-Hydroxy Glimepiride-d4	trans-hydroxy Glimepiride
IUPAC Name	Trans-3-ethyl-N-(4-(N-(((1r, 4r)-4-(hydroxymethyl)cyclohexyl)carbamoyl)sulfamoyl)phenethyl)-4-methyl-2-oxo-2, 5-dihydro-1H-pyrrole-1-carboxamide-D4 [4]	3-ethyl-2,5-dihydro-N-[2-[4-[[[[[trans-4-(hydroxymethyl)cyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-4-methyl-2-oxo-1H-pyrrole-1-carboxamide [3]
Molecular Formula	C ₂₄ H ₃₀ D ₄ N ₄ O ₆ S [5]	C ₂₄ H ₃₄ N ₄ O ₆ S [3]
Molecular Weight	510.64 g/mol [5]	506.6 g/mol [3]
CAS Number	2749985-37-1 [5] [6]	600177-94-4 [3]
Typical Appearance	Solid	A solid [3]
Primary Application	Internal standard for bioanalytical and pharmacokinetic research [4] [7]	Active metabolite of Glimepiride [3]

Metabolic Pathway of Glimepiride

Glimepiride undergoes extensive hepatic metabolism. The primary pathway involves a two-step oxidative biotransformation. This process is crucial for the drug's activity profile and its eventual excretion. Genetic variations in the CYP2C9 enzyme can affect the rate of metabolism, potentially altering the drug's efficacy and safety profile.[\[8\]](#)[\[9\]](#)

The metabolic conversion is illustrated in the diagram below.





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- To cite this document: BenchChem. [An In-depth Technical Guide to trans-Hydroxy Glimepiride-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403397#what-is-trans-hydroxy-glimepiride-d4]

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